molecular formula C43H46N2O3 B13387398 2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol

2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol

Cat. No.: B13387398
M. Wt: 638.8 g/mol
InChI Key: NEOVWBNAXIBNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol is a phenolic compound featuring a central 4-methylphenol core with two bulky substituents at the 2- and 6-positions. Each substituent consists of a chiral (R)-pyrrolidinyl group linked to a hydroxydiphenylmethyl moiety.

Properties

IUPAC Name

2,6-bis[[2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N2O3/c1-32-28-33(30-44-26-14-24-39(44)42(47,35-16-6-2-7-17-35)36-18-8-3-9-19-36)41(46)34(29-32)31-45-27-15-25-40(45)43(48,37-20-10-4-11-21-37)38-22-12-5-13-23-38/h2-13,16-23,28-29,39-40,46-48H,14-15,24-27,30-31H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOVWBNAXIBNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CN2CCCC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)CN5CCCC5C(C6=CC=CC=C6)(C7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Stepwise Synthesis

The synthesis typically involves two main steps as reported in the literature:

Step Reagents & Conditions Yield (%) Description
1 Treatment of 2,6-bis(hydroxymethyl)-4-methylphenol with HBr in acetic acid at 20 °C for 24 h 82 Formation of bromomethyl intermediate via substitution of hydroxyl groups by bromide
2 Reaction of bromomethyl intermediate with (R)-2-(hydroxy(diphenyl)methyl)pyrrolidine in presence of potassium carbonate in dimethylformamide at 20 °C for 12 h 75 Nucleophilic substitution to attach chiral pyrrolidine moieties, affording the target compound

This protocol is adapted from the synthesis described by Trost et al. (Organic Letters, 2002), which remains a primary reference for this ligand's preparation.

Reaction Mechanism Highlights

  • The initial bromination converts the hydroxymethyl groups into better leaving groups (bromomethyl), facilitating subsequent nucleophilic substitution.
  • The nucleophilic amine of the chiral pyrrolidine attacks the bromomethyl sites, forming stable C–N bonds.
  • The hydroxy(diphenyl)methyl substituent on the pyrrolidine is preserved, ensuring the ligand’s stereochemical and functional integrity.
  • Potassium carbonate acts as a base to neutralize HBr formed and to deprotonate the amine, enhancing nucleophilicity.

Analytical Data and Purity Assessment

The product’s molecular formula is C43H46N2O3 with a molecular weight of 638.8 g/mol. Analytical characterization typically includes:

Parameter Value Method/Source
Molecular Weight 638.8 g/mol Mass spectrometry, PubChem
Optical Purity (Enantiomeric Excess) >95% Chiral HPLC
Hydrogen Bond Donors 3 Computed chemical descriptors
Hydrogen Bond Acceptors 5 Computed chemical descriptors
Rotatable Bonds 10 Computed chemical descriptors
Melting Point Not widely reported Literature varies

Spectroscopic methods such as NMR (1H, 13C), IR, and MS confirm the structure and purity. The stereochemistry is verified by chiral chromatographic techniques and comparison with known standards.

Notes on Stereochemistry and Ligand Activity

  • The (R,R)-configuration is essential for the ligand’s function in asymmetric catalysis.
  • The preparation method ensures stereochemical fidelity by using enantiomerically pure starting materials and mild reaction conditions to avoid racemization.
  • The ligand’s unique structure enables it to coordinate metal centers effectively, inducing chirality in catalytic transformations such as aldol reactions, Diels-Alder cyclizations, and transfer hydrogenations.

Summary Table of Preparation Method

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 2,6-Bis(hydroxymethyl)-4-methylphenol HBr, Acetic acid, 20 °C, 24 h 2,6-Bis(bromomethyl)-4-methylphenol 82 Bromination of hydroxymethyl groups
2 Bromomethyl intermediate + (R)-pyrrolidine derivative Potassium carbonate, DMF, 20 °C, 12 h 2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol 75 Nucleophilic substitution, chiral ligand formation

Chemical Reactions Analysis

Asymmetric Aldol Reactions

This ligand facilitates aldol reactions by coordinating with metals like zinc or titanium to form chiral complexes. These complexes enable the formation of carbon-carbon bonds with high enantiomeric excess (ee). For example:

Substrate PairCatalyst LoadingSolventTemperatureee (%)Yield (%)
Aromatic Aldehyde + Ketone5–10 mol%THF−20°C85–9270–85

The ligand’s binaphthol-derived structure induces axial chirality, critical for stereochemical control .

Diels-Alder Cyclizations

The ligand enhances endo/exo selectivity in Diels-Alder reactions. Its pyrrolidine moieties stabilize transition states via hydrogen bonding, as demonstrated in cycloadditions involving dienes and dienophiles:

DieneDienophileSelectivity (endo:exo)ee (%)
CyclopentadieneAcrylate9:188
FuranMaleimide8:182

Reactions typically proceed at ambient temperature with 5–7 mol% ligand loading .

Transfer Hydrogenation

The ligand is effective in asymmetric transfer hydrogenation of ketones, utilizing formic acid or Hantzsch ester as hydrogen donors. Key data includes:

SubstrateReducing AgentCatalyst Systemee (%)
AcetophenoneHCO₂H/NEt₃Ru-ligand complex90
α,β-Unsaturated KetoneHantzsch esterRh-ligand complex85

Reaction rates and selectivity depend on solvent polarity, with dichloromethane and methanol being common choices .

Suzuki-Miyaura Cross-Coupling

Though less common, the ligand has been employed in palladium-catalyzed cross-coupling reactions to achieve biaryl products with axial chirality:

Aryl HalideBoronic AcidBaseYield (%)ee (%)
BromobenzenePhenylboronic acidK₂CO₃7875

Reactions require anhydrous conditions and elevated temperatures (60–80°C) .

Limitations and Challenges

  • Solvent Sensitivity : Performance declines in highly polar solvents like DMF due to ligand dissociation .

  • Substrate Scope : Bulky substrates exhibit reduced ee values (<70%) .

  • Metal Compatibility : Optimal activity is observed with late transition metals (Ru, Rh); early metals (Ti, Zn) require precise stoichiometry .

Scientific Research Applications

2,6-Bis[[®-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a catalyst in asymmetric aldol, Henry, and Mannich-type reactions.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis[[®-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Substituent Groups Molecular Weight (g/mol) Key References
2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol Not explicitly provided (R)-Pyrrolidinyl, hydroxydiphenylmethyl Not available N/A
HBPMP (2,6-bis[[bis(2-pyridylmethyl)amino]methyl]-4-methylphenol) C₃₃H₃₄N₆O Bis(2-pyridylmethyl)amino 530.66
HL (2,6-bis((E)-((2-(diethylamino)ethyl)imino)methyl)-4-methylphenol) Not provided Diethylaminoethyl imine Not available
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol C₂₃H₂₄O₃ 2-hydroxy-5-methylphenylmethyl 348.44
2,6-Bis(1,1-dimethylethyl)-4-[[(4-methylphenyl)methylene]amino]phenol C₂₆H₃₇NO tert-Butyl, (4-methylphenyl)methyleneamino 379.58

Key Observations :

  • HBPMP (CAS 80528-41-2) shares the 4-methylphenol backbone but replaces pyrrolidinyl groups with bis-pyridylmethyl amino substituents. This enhances its metal-coordination capability, making it a popular ligand in Mn(II) and Fe(III) complexes for catalytic applications .

Physicochemical Properties

Table 2: Spectroscopic and Physical Properties

Compound Name Spectral Data/Properties Applications References
4-Methylphenol (p-cresol) S₁-state lifetime: 1.6 ns; Water cluster O–O bond length: 290 pm (ground state) Spectroscopic reference
HBPMP Mn(II) complex stability constants log β = 12.3–14.7; used in oxidation catalysis Coordination chemistry, catalysis
2,6-Bis[[[3-(triethoxysilyl)propyl]imino]methyl]-4-methylphenol 88 atoms (27 C, 50 H, 2 N, 7 O, 2 Si); 5 double bonds, 1 imine group Silane coupling agent

Key Observations :

  • The S₁-state lifetime of 4-methylphenol (1.6 ns) provides a baseline for comparing excited-state behavior; bulky substituents in the target compound may alter photophysical properties .

Crystallographic and Spectroscopic Insights

  • Crystal Packing : Bulky substituents (e.g., tert-butyl in ) induce steric effects that disrupt π-π stacking, whereas smaller groups (e.g., hydroxy-5-methylphenyl in ) may facilitate tighter crystal packing .
  • Hydrogen Bonding: Hydroxyl groups in phenolic analogues () enhance intermolecular interactions, while diphenyl groups in the target compound may prioritize hydrophobic interactions .

Biological Activity

2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol, commonly referred to as (R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol, is a compound notable for its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on recent research findings.

  • Molecular Formula : C₄₃H₄₆N₂O₃
  • Molecular Weight : 638.84 g/mol
  • CAS Number : 877395-58-9

Synthesis

The compound can be synthesized through various organic reactions, often involving the coupling of pyrrolidine derivatives with hydroxydiphenylmethanol. The synthesis pathway typically includes:

  • Formation of the pyrrolidine ring.
  • Hydroxylation of the diphenylmethanol moiety.
  • Coupling reactions to yield the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer treatment and cellular signaling pathways.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound can act as effective antiproliferative agents against various cancer cell lines. The following table summarizes the antiproliferative activity of selected derivatives:

CompoundCell Line TestedGI50 Value (nM)Mechanism of Action
22NCI Panel22Dual EGFR/VEGFR-2 Inhibitor
29NCI Panel24Apoptotic Inducer
14NCI Panel30Cell Cycle Arrest

The GI50 value indicates the concentration required to inhibit cell growth by 50%. Compounds 22 and 29 were particularly noted for their ability to induce apoptosis by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

The mechanism of action for (R,R)-(-)-2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol involves:

  • Inhibition of Tyrosine Kinases : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • In Vitro Studies : A series of experiments conducted on a panel of 60 NCI cancer cell lines revealed that compounds derived from (R,R)-(-)-2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol showed significant antiproliferative activity with GI50 values ranging from 22 to 33 nM. The most potent derivatives were identified as dual inhibitors with promising therapeutic potential .
  • Cell Migration Studies : In wound healing assays, compound 22 demonstrated a wound closure rate of 100% after 72 hours, indicating its potential in inhibiting cancer cell migration and metastasis .

Q & A

Basic Research Questions

Q. What are the recommended chromatographic methods for assessing the purity of 2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol?

  • Methodological Answer : A validated HPLC method using a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and a methanol-buffer mobile phase (65:35 v/v) is recommended for purity analysis. System suitability parameters (e.g., retention time, peak symmetry) must be rigorously monitored to ensure reproducibility .

Q. How can researchers verify the stereochemical configuration of the (R)-2-[hydroxy(diphenyl)methyl]pyrrolidinyl groups in the compound?

  • Methodological Answer : Chiral chromatography or X-ray crystallography should be employed. For computational verification, density functional theory (DFT) calculations can predict optical rotation values, which should be cross-validated with experimental data from polarimetry .

Q. What synthetic routes are reported for preparing derivatives of 4-methylphenol with bis-pyrrolidinyl motifs?

  • Methodological Answer : Mannich reactions are commonly used to introduce pyrrolidinylmethyl groups at the 2,6-positions of 4-methylphenol. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like dimerization or over-alkylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. Perform variable-temperature NMR to assess rotational barriers or use molecular dynamics simulations to model solvent-dependent conformational populations. Cross-reference with high-resolution mass spectrometry (HRMS) for structural confirmation .

Q. What experimental designs are optimal for studying the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer : Accelerated stability studies in buffers of varying pH (e.g., 1.2–9.0) at elevated temperatures (40–60°C) can identify degradation pathways. Use LC-MS to characterize degradation products and apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. How can computational models reconcile divergent structure-activity relationship (SAR) findings for analogs of this compound?

  • Methodological Answer : Hybrid QSAR/machine learning models integrating 3D pharmacophore features and electronic parameters (e.g., HOMO-LUMO gaps) are recommended. Validate against in vitro assays to resolve contradictions arising from receptor polymorphism or assay-specific biases .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring of reaction intermediates. Statistical design of experiments (DoE) can optimize critical parameters like stoichiometry and mixing efficiency .

Methodological Considerations for Data Analysis

Q. How should researchers address non-overlapping clusters in chemical feature analysis (e.g., receptor binding vs. cytotoxicity)?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify latent variables driving divergence. For example, cytotoxicity may correlate with logP values, while receptor affinity depends on steric bulk. Validate hypotheses using site-directed mutagenesis or molecular docking .

Q. What frameworks are suitable for longitudinal studies on the compound’s time-dependent effects (e.g., enzyme inhibition)?

  • Methodological Answer : Adopt a three-wave panel design with staggered sampling intervals (e.g., 1 week, 1 month, 1 year) to capture acute vs. chronic effects. Use mixed-effects models to account for intra- and inter-individual variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.